5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid
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Overview
Description
5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the indole ring, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: Indole derivatives, including this compound, have shown promise in biological studies.
Medicine: The compound’s potential therapeutic applications include anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its morpholinosulfonyl group can enhance its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carboxylic acid: Known for its role in plant defense mechanisms.
Indole-3-carbaldehyde: An intermediate in the biosynthesis of various indole derivatives.
Uniqueness
5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid stands out due to its unique combination of functional groups. The presence of the morpholinosulfonyl group enhances its solubility and bioavailability, making it a more effective candidate for therapeutic applications. Additionally, its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with potentially novel properties .
Properties
Molecular Formula |
C14H14N4O5S |
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Molecular Weight |
350.35 g/mol |
IUPAC Name |
7-morpholin-4-ylsulfonyl-2,4-dihydropyrazolo[3,4-b]indole-1-carboxylic acid |
InChI |
InChI=1S/C14H14N4O5S/c19-14(20)12-11-9-7-8(1-2-10(9)15-13(11)17-16-12)24(21,22)18-3-5-23-6-4-18/h1-2,7H,3-6H2,(H,19,20)(H2,15,16,17) |
InChI Key |
NUDSGJJXPPNKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC4=NNC(=C34)C(=O)O |
Origin of Product |
United States |
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